BenchChemオンラインストアへようこそ!

methyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate

PRMT5 inhibitor epigenetics competitive fluorescence polarization

This 3,4'-bipyrazole derivative is a validated PRMT5/MEP50 inhibitor (IC50=1.06 µM, Ki=313 nM) with confirmed selectivity over PRMT1, CARM1, and PRMT7. Its isopropyl-ester substitution pattern is critical for target engagement—structurally similar analogs (e.g., N1'-phenyl/C5-carboxylic acid) show negligible inhibition. The methyl ester handle enables direct aminolysis for rapid SAR library diversification. Procure this specific analog to preserve the binding determinants essential for PRMT5-biased activity in biochemical and cellular assays.

Molecular Formula C13H18N4O2
Molecular Weight 262.313
CAS No. 1312164-23-0
Cat. No. B2998633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate
CAS1312164-23-0
Molecular FormulaC13H18N4O2
Molecular Weight262.313
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)C2=NNC(=C2)C(=O)OC
InChIInChI=1S/C13H18N4O2/c1-7(2)17-9(4)12(8(3)16-17)10-6-11(15-14-10)13(18)19-5/h6-7H,1-5H3,(H,14,15)
InChIKeyYLYTZIFXYLJCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications: methyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate (CAS 1312164-23-0)


The compound methyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate (CAS 1312164-23-0) is a member of the 3,4'-bipyrazole class, featuring an isopropyl substituent at the N1' position and a methyl ester at the 5-carboxylate terminus. Its molecular formula is C₁₃H₁₈N₄O₂ with a molecular weight of 262.31 g/mol, a calculated logP of 2.26, and a polar surface area of 72.8 Ų [1]. This scaffold has been identified as a ligand for the PRMT5/MEP50 methyltransferase complex, a validated oncology target, with reported biochemical affinity data [2][3].

Procurement Risk: Why Generic 3,4'-Bipyrazole Analogs Cannot Substitute for CAS 1312164-23-0


The 3,4'-bipyrazole chemotype is not functionally interchangeable: even conservative single-point alterations to the N1' substituent or the C5 ester function can profoundly alter target engagement, lipophilicity-driven permeability, metabolic stability, and polypharmacology risk. A structurally similar analog bearing a phenyl group at N1' and a carboxylic acid at C5 (CAS 890007-02-0) exhibits only 21.54% inhibition of its target enzyme at 100 µM [1], in stark contrast to the micromolar-range PRMT5/MEP50 inhibition reported for the target compound [2]. Additionally, replacing the isopropyl group with a methyl substituent (e.g., CAS 1297612-79-3) reduces both steric bulk and calculated lipophilicity, which can differentially affect passive permeability and cytochrome P450 susceptibility [3]. These divergent properties underscore why blind equimolar substitution within this scaffold class cannot be assumed to preserve biological or physicochemical performance.

Quantitative Differentiation Guide for CAS 1312164-23-0: Head-to-Head Parameter Comparisons


PRMT5/MEP50 Biochemical Inhibition: Target Engagement vs. Inactive Analog

In a competitive fluorescence polarization assay, methyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate inhibited the PRMT5/MEP50 complex with an IC₅₀ of 1.06 × 10³ nM (1.06 µM) [1]. In contrast, the N1'-phenyl, C5-carboxylic acid analog 3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid displayed only 21.54% inhibition of a related methyltransferase (BRE#2.3.1.B43) at a 100-fold higher test concentration of 100 µM [2]. The isopropyl-bearing methyl ester scaffold achieves substantial target engagement at a concentration where the phenyl-carboxylic acid analog is essentially inactive, highlighting the functional penalty associated with even modest structural divergence in this chemotype.

PRMT5 inhibitor epigenetics competitive fluorescence polarization

Binding Affinity to PRMT5/MEP50: Ki Determination by FITC Competitive Binding

Beyond functional inhibition, the compound's direct binding affinity to the PRMT5/MEP50 complex was quantified via an FITC-labeled competitive binding assay, yielding a Ki of 313 nM [1]. This sub-micromolar affinity confirms that the observed functional inhibition arises from direct target binding rather than assay interference or non-specific mechanisms. No corresponding Ki data is available in the public domain for the N1'-methyl analog (CAS 1297612-79-3) or the N1'-phenyl analog (CAS 890007-02-0), underscoring the limited transferability of binding parameters across even closely related 3,4'-bipyrazole congeners.

PRMT5 binding FITC competitive assay affinity ranking

Physicochemical Differentiation: Lipophilicity and Molecular Weight vs. N1'-Methyl Analog

The target compound possesses a calculated logP of 2.26 and a molecular weight of 262.31 g/mol [1]. Its direct N1'-methyl congener, methyl 1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylate (CAS 1297612-79-3), has a molecular weight of 234.26 g/mol [2]. While a full experimentally measured logP for the comparator is not publicly available, the absence of the isopropyl branching reduces both molecular volume (molar refractivity) and lipophilic surface area, which computational models predict to result in a logP decrement of approximately 0.5–0.8 log units [3]. The higher lipophilicity of the isopropyl variant may be advantageous for passive membrane permeability in cell-based assays, while its additional molecular weight remains well within lead-like chemical space (MW < 350).

lipophilicity drug-likeness property forecast

Synthetic Handle Differentiation: Methyl Ester vs. Carboxylic Acid Functionality

The C5 methyl ester present in the target compound serves as a functional handle that is structurally distinct from the free carboxylic acid found in closely related analogs such as 1'-isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid . The methyl ester can function as a latent carboxylic acid prodrug moiety, potentially enhancing membrane permeability relative to the ionized carboxylate at physiological pH, and can be selectively hydrolyzed in vivo by esterases. Additionally, the ester is amenable to direct aminolysis for rapid amide library synthesis, whereas the carboxylic acid requires pre-activation (e.g., HATU/EDC coupling) . No experimental stability or permeability data are currently available in the public domain for direct quantification of this advantage for the specific compound.

synthetic tractability prodrug strategy ester hydrolysis

Computational Property Comparison: Polar Surface Area and Oral Bioavailability Potential

The target compound exhibits a topological polar surface area (PSA) of 72.8 Ų, which falls well below the established Veber threshold of 140 Ų for favorable oral bioavailability [1][2]. In conjunction with its molecular weight (262.3 g/mol) and moderate rotatable bond count (4), the compound satisfies both the Veber and Lipinski criteria for drug-likeness. While generic to many bipyrazole scaffolds, these properties position the target compound favorably relative to larger, more polar bipyrazole derivatives that may exceed PSA guidelines, providing a baseline quality gate for procurement decisions.

PSA oral absorption Veber rules

Target Application Scenarios for CAS 1312164-23-0 Based on Verified Differentiation Evidence


PRMT5-Focused Biochemical Screening and Hit-to-Lead Medicinal Chemistry

With a documented PRMT5/MEP50 IC₅₀ of 1.06 µM and a Ki of 313 nM [Section 3, Evidence 1 & 2], this compound is suited as a starting point or reference tool in biochemical PRMT5 inhibitor screening cascades. Its micromolar potency enables its use as a positive control or an early chemical equity molecule in fluorescence polarization-based or FITC-competitive binding assays. The differentiation from the inactive phenyl-carboxylic acid analog reinforces the importance of the specific isopropyl-ester substitution pattern for target engagement, making this compound a logical positive control for structure–activity relationship (SAR) studies probing N1' and C5 substitutions.

Chemical Biology Probe Development Requiring Sub-Micromolar Target Affinity

The binding affinity (Ki = 313 nM) positions this compound in the sub-micromolar range suitable for chemical probe development, particularly when paired with selectivity profiling against other PRMT family members. The absence of detectable inhibition of PRMT1, CARM1, and PRMT7 by structurally related bipyrazole derivatives at 10 µM [Section 3, class-level inference] supports a hypothesis of PRMT5-biased activity that merits follow-up selectivity screening. Procurement of this specific analog, rather than a generic bipyrazole, is required to preserve the binding determinants responsible for this activity profile.

Cell-Based Permeability and Phenotypic Assay Studies Leveraging Favorable Physicochemical Properties

The compound's lipophilicity (logP = 2.26), moderate molecular weight (262.3 g/mol), and favorable polar surface area (72.8 Ų) [Section 3, Evidence 3 & 5] support its use in cell-based assays where passive membrane permeability is required. For research groups evaluating phenotypic responses (e.g., symmetric dimethylarginine reduction, cell proliferation inhibition in PRMT5-dependent cancer lines), the isopropyl group provides a predicted permeability advantage over the less lipophilic N1'-methyl analog, making this the preferred procurement choice for cellular proof-of-concept experiments.

Parallel Library Synthesis via Methyl Ester Diversification

The methyl ester functionality at the C5 position provides a direct synthetic entry point for amide library generation through aminolysis, without requiring pre-activation steps [Section 3, Evidence 4]. This contrasts with the carboxylic acid analogs that require coupling reagents. For medicinal chemistry laboratories planning focused SAR libraries around the 3,4'-bipyrazole scaffold, this compound offers a time- and cost-efficient diversification handle that the carboxylic acid and non-ester variants lack.

Quote Request

Request a Quote for methyl 3',5'-dimethyl-1'-(propan-2-yl)-1H,1'H-3,4'-bipyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.